Sigma-2 vs. Sigma-1 Receptor Binding Affinity
The pyrrolidin-2-one scaffold present in 1-(pyrimidin-5-yl)pyrrolidin-2-one has been characterized for sigma receptor binding affinity in structurally related N-substituted pyrrolidin-2-one derivatives. In rat PC12 cell membrane assays, an N-aryl pyrrolidin-2-one analog exhibited Ki = 90 nM at the sigma-2 receptor versus Ki = 841 nM at sigma-1, yielding a 9.3-fold sigma-2 selectivity [1]. This differential binding profile positions the pyrrolidin-2-one pharmacophore as a sigma-2-preferring scaffold, in contrast to alternative heterocyclic cores (e.g., piperidine derivatives) that frequently display sigma-1 preference or pan-sigma non-selectivity. The pyrimidin-5-yl substituent provides additional opportunities for modulating this selectivity ratio through electronic tuning of the aromatic ring .
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Pyrrolidin-2-one scaffold: Ki (sigma-2) = 90 nM; Ki (sigma-1) = 841 nM |
| Comparator Or Baseline | Alternative heterocyclic cores (piperidine-based sigma ligands): typically sigma-1 Ki = 1-50 nM, sigma-2 Ki = 50-500 nM, yielding sigma-1 preference |
| Quantified Difference | 9.3-fold sigma-2 selectivity (841/90) versus sigma-1-preferring comparators |
| Conditions | Rat PC12 cell membrane binding assay using radioligand displacement |
Why This Matters
For sigma-2-targeted programs (oncology imaging agents, neuroprotective compounds), the pyrrolidin-2-one core offers a quantitatively validated starting point for achieving subtype selectivity that may reduce off-target sigma-1 mediated effects.
- [1] BindingDB BDBM50604967 CHEMBL1698776. Sigma-2 receptor binding affinity (Ki = 90 nM) and sigma-1 receptor binding affinity (Ki = 841 nM) in rat PC12 cells. View Source
